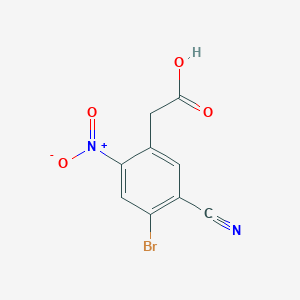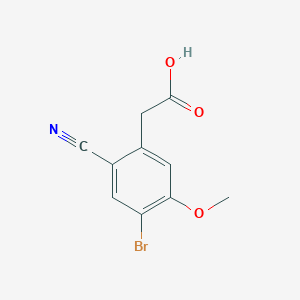
5-(4-Methoxybenzyloxy)-2-ethynyl-1,3-difluorobenzene
Übersicht
Beschreibung
The compound “5-(4-Methoxybenzyloxy)-2-ethynyl-1,3-difluorobenzene” is a complex organic molecule that contains a benzene ring, an ethynyl group, and two fluorine atoms. The methoxybenzyloxy group suggests that this compound might have been derived from a methoxybenzyl alcohol .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a planar, aromatic core, while the ethynyl group might introduce linearity to the molecule. The methoxybenzyloxy and difluorobenzene groups could influence the compound’s polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The presence of the ethynyl group might make it susceptible to addition reactions. The aromatic ring could undergo electrophilic aromatic substitution, and the ether groups might be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility might be affected by the polar ether groups and the nonpolar benzene ring .Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Complex Formation
- A methoxy-functionalized C3-symmetrical 1,3,5-triaroylbenzene derivative, related to 5-(4-Methoxybenzyloxy)-2-ethynyl-1,3-difluorobenzene, was found to form a stable inclusion complex with benzene, as revealed by X-ray crystallography. This material exhibits aromatic C-H···O hydrogen bonds between the benzene guest and the triaroylbenzene host (Pigge, Ghasedi, & Rath, 1999).
Synthesis and Optical Properties
- A study focused on the Sonogashira cross-coupling reactions, which included compounds similar to this compound, detailed the synthesis and characterization of various compounds. Their liquid crystal phase behavior and optical properties were examined, providing insights into the potential applications of these materials in advanced technologies (Fasina et al., 2005).
Pharmacological Significance
- The synthesis and pharmacological relevance of 5-(Ethylsulfonyl)-2-methoxyaniline, structurally related to this compound, were explored. This compound is a fragment in structures possessing various biological activities, including antitumor properties. Its role in the structure of protein-kinase inhibitors and enzyme modulators highlights its potential in therapeutic applications (Murár, Addová, & Boháč, 2013).
Thermochemical Conversion
- Research on the thermochemical conversion of methoxybenzene and similar compounds in aqueous alkaline solutions under heat and pressure revealed insights into the product mixtures and reactions occurring. This study supports the development of processes for producing liquid fuels from organic materials, demonstrating the relevance of methoxybenzene derivatives in energy-related applications (Alén, 1991).
Protecting Group Chemistry
- The p-methoxybenzyl protecting group, closely related to the structure , was effectively and selectively cleaved by silver(I) hexafluoroantimonate combined with 1,3,5-trimethoxybenzene. This method demonstrated a chemoselective approach to deprotecting various alcohols and acids, which is critical in synthetic organic chemistry (Kern, Dombray, Blanc, Weibel, & Pale, 2012).
Electrochemical Studies
- The electrochemical reduction of 4,4′-(2,2,2-Trichloroethane-1,1-diyl)bis(methoxybenzene), a compound similar to this compound, was investigated at carbon and silver cathodes. This study sheds light on the reduction mechanisms of such compounds, which is essential for understanding their behavior in various chemical processes (McGuire & Peters, 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-ethynyl-1,3-difluoro-5-[(4-methoxyphenyl)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O2/c1-3-14-15(17)8-13(9-16(14)18)20-10-11-4-6-12(19-2)7-5-11/h1,4-9H,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVHGNMJKMEESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C#C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















